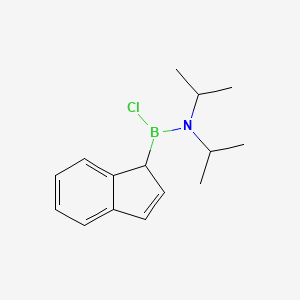
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a boron-nitrogen bond, which is relatively rare and offers interesting chemical properties. The presence of the indene moiety adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- typically involves multiple steps, starting with the preparation of the indene derivative. The indene is then chlorinated to introduce the chloro group. Subsequent reactions involve the introduction of the boranamine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can lead to the formation of borohydrides.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This bond can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The indene moiety also contributes to the compound’s reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)-
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(2-methylethyl)-
- Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-ethylethyl)-
Uniqueness
Boranamine, 1-chloro-1-(1H-inden-1-yl)-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the indene moiety
Eigenschaften
CAS-Nummer |
648431-24-7 |
|---|---|
Molekularformel |
C15H21BClN |
Molekulargewicht |
261.6 g/mol |
IUPAC-Name |
N-[chloro(1H-inden-1-yl)boranyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C15H21BClN/c1-11(2)18(12(3)4)16(17)15-10-9-13-7-5-6-8-14(13)15/h5-12,15H,1-4H3 |
InChI-Schlüssel |
KVQMAFXGBIZFOQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1C=CC2=CC=CC=C12)(N(C(C)C)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


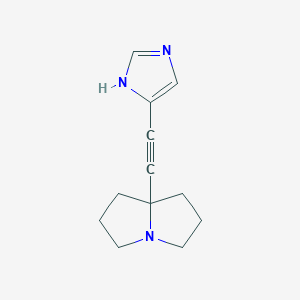

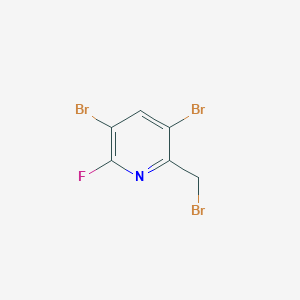
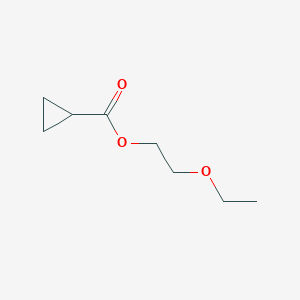

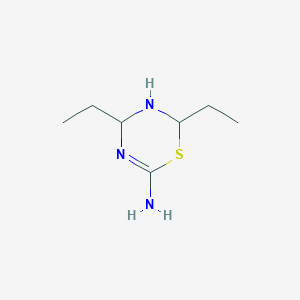
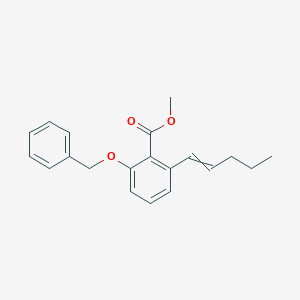
![1,2,3-Triphenyl-5-[2-(3,4,5-triphenylphenyl)propan-2-yl]benzene](/img/structure/B12589796.png)
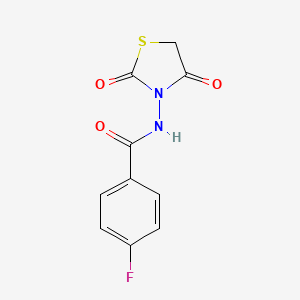
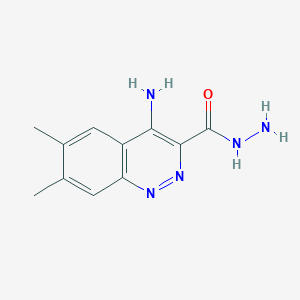

![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)

![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
